molecular formula C6H6N2S B155194 Thiopicolinamide CAS No. 5346-38-3

Thiopicolinamide

Cat. No. B155194
CAS RN: 5346-38-3
M. Wt: 138.19 g/mol
InChI Key: HYKQYVSNFPWGKQ-UHFFFAOYSA-N
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Patent
US08314130B2

Procedure details

The solution of 2 (0.5 g, 1.73 mmol) in THF (100 mL) with phenyltrimethylammonium tribromide (0.68 g, 1.8 mmol) was heated at 60° C. for 2 hr. Then the solution was quenched with water and extracted with EtOAc (3×50 mL). The combined EtOAc solution was concentrated to give the crude product, which could be used directly for the next step without further purification. The solution of resulting crude product with pyridine-2-carbothioamide (0.24 g, 1.74 mmol) in EtOH was heated at 70° C. overnight. The solution was diluted with water and extracted with EtOAc. Column chromatography (Hexanes/EtOAc=1/1) afforded compound 2 in 51% overall yield.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC=C(F)C=1C(NC1C=CC(C2[N:14]=[C:15]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=3)[S:16]C=2C)=CC=1)=O.[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C1COCC1.CCO>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:15](=[S:16])[NH2:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
2
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C(=O)NC2=CC=C(C=C2)C=2N=C(SC2C)C2=NC=CC=C2)C(=CC=C1)F
Name
Quantity
0.68 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solution was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOAc solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
could be used directly for the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.74 mmol
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.